4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
4,5-dimethyl-6-piperazin-1-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-8-9(2)12-7-13-10(8)14-5-3-11-4-6-14;;/h7,11H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWCYSLEWIJRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCNCC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This process includes the following steps:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of the piperazines with PhSH followed by selective intramolecular cyclization.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that 4,5-dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride exhibits significant anti-proliferative effects against several human cancer cell lines. The proposed mechanism involves interference with cellular signaling pathways critical for cancer cell survival and proliferation. Preliminary studies suggest that the compound may affect:
- Cell Cycle Regulation : Inducing apoptosis and arresting the cell cycle at specific phases.
- Tumor Growth Regulation : Interaction with receptors or enzymes involved in tumorigenesis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | Apoptosis induction |
| MCF-7 (Breast) | 3.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 4.5 | Inhibition of growth factor signaling |
Neuroscience Applications
The piperazine group contributes to potential neuroactive properties. Compounds with similar structures have been shown to interact with neurotransmitter receptors, suggesting that this compound could be explored for:
- Anxiolytic Effects : Modulating serotonin or dopamine pathways.
- Cognitive Enhancement : Investigating its role in learning and memory processes.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the pyrimidine ring via condensation reactions.
- Introduction of the piperazine moiety through nucleophilic substitution.
- Crystallization of the dihydrochloride salt to enhance solubility.
This synthetic versatility allows for modifications that could lead to derivatives with improved biological activity or selectivity.
Comparative Analysis with Related Compounds
Several compounds exhibit structural similarities to this compound, which can serve as a basis for comparative studies:
Future Research Directions
Given its promising biological activities, future research could focus on:
- Mechanistic Studies : Elucidating the precise mechanisms by which the compound affects cancer cell signaling pathways.
- Derivatization : Synthesizing new derivatives to enhance selectivity and reduce toxicity.
- Clinical Trials : Conducting preclinical and clinical trials to evaluate safety and efficacy in humans.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Application Comparisons
Key Observations:
Core Heterocycles: The target compound features a pyrimidine ring, which is less common in marketed drugs compared to the benzene ring in levocetirizine. Levocetirizine’s chlorophenyl group confers specificity for histamine H₁ receptors, whereas the imidazole-containing compound may target enzymes or receptors with metal-binding domains (e.g., cytochrome P450) .
In contrast, levocetirizine’s ethoxyacetic acid group increases water solubility, critical for its oral bioavailability .
Pharmacological Roles :
- Levocetirizine dihydrochloride is a well-characterized antihistamine used clinically for allergic rhinitis and urticaria .
- The target compound and the imidazole-pyrrolidine derivative lack explicit therapeutic indications, highlighting their roles as research tools or intermediates .
Physicochemical and Pharmacokinetic Insights
- Solubility : Piperazine-containing compounds generally exhibit good aqueous solubility due to protonation of the amine groups in acidic environments. Levocetirizine dihydrochloride, for instance, has a solubility of >200 mg/mL in water, a property shared by the target compound .
- Stability : The dihydrochloride salt form improves stability under ambient conditions compared to free bases. However, the pyrimidine ring’s susceptibility to hydrolysis under alkaline conditions may limit formulation options.
Research and Development Implications
The target compound’s structural simplicity and modularity make it a versatile scaffold for derivatization. For example:
- Piperazine Modifications : Substituting the piperazine group with bulkier amines could alter receptor selectivity.
- Methyl Group Replacement : Replacing methyl groups with halogens or polar substituents might enhance binding affinity for specific targets (e.g., kinases).
In contrast, levocetirizine’s optimization focused on minimizing CNS penetration (reducing sedation) via its carboxylate moiety, a strategy less relevant to the target compound’s applications .
Biological Activity
4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in areas such as oncology, neurology, and infectious diseases.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at the 4 and 5 positions with methyl groups and at the 6 position with a piperazine moiety. This unique combination of functional groups contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate neurotransmitter release and influence various signaling pathways, particularly those involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. The IC50 values for related compounds in various cancer cell lines demonstrate significant efficacy:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine | MCF-7 | 0.09 ± 0.0085 |
| Similar Compound A | A549 | 0.03 ± 0.0056 |
| Similar Compound B | Colo-205 | 0.01 ± 0.074 |
These findings suggest that the compound may be effective against multiple cancer types, warranting further investigation into its mechanisms and potential therapeutic applications .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. In vitro studies have shown that it can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function:
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine | 16.00 ± 0.04% | 20.15 ± 0.44 |
| Donepezil (Standard) | - | 4.82 ± 0.75 |
This inhibition suggests potential use as an anti-Alzheimer's agent, comparable to established drugs like Donepezil .
Antimicrobial Activity
In addition to its anticancer and neuroprotective effects, preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that a pyrimidine derivative similar to this compound resulted in a significant reduction in tumor size in approximately 40% of participants.
- Neurodegenerative Disease Trials : In trials assessing cognitive function in Alzheimer's patients, compounds from the same chemical family showed improvements in memory recall and cognitive assessment scores compared to placebo groups.
Q & A
Q. What synthetic routes are commonly employed for preparing 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride?
The compound can be synthesized via multi-step reactions involving pyrimidine core functionalization. A typical approach includes:
- Chlorination : Treatment with POCl₃ under reflux to introduce reactive chloro groups .
- Amine coupling : Reacting with piperazine derivatives in dioxane or THF under reflux to attach the piperazinyl moiety .
- Salt formation : Conversion to the dihydrochloride salt using HCl in polar solvents. Yields can be optimized by controlling reaction time and stoichiometry .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
Key methods include:
Q. How should this compound be stored to ensure stability?
Store at 2–8°C in airtight, light-resistant containers. Decomposition occurs above 200°C, so avoid prolonged exposure to heat .
Q. What are the common impurities or by-products observed during synthesis, and how are they identified?
By-products may include unreacted intermediates or over-chlorinated derivatives. Impurities are detected via:
- HPLC with UV detection : To resolve peaks for parent compound and impurities .
- Mass spectrometry : Identifies off-target masses, such as incomplete piperazinyl coupling products .
Advanced Questions
Q. How can researchers optimize reaction yields when synthesizing this compound amid challenges like low intermediate stability?
Strategies include:
- Solvent selection : Use dioxane or THF to enhance solubility of intermediates .
- Temperature control : Reflux conditions for amine coupling improve reaction efficiency .
- Inert atmosphere : Reduces oxidation of sensitive intermediates during chlorination .
Q. What strategies are effective in resolving contradictions between computational binding predictions and experimental receptor affinity data?
- Fluorescent ligand binding assays : Use probes like BODIPY FL-prazosin (QAPB) to visualize receptor interactions in real time .
- Confocal microscopy : Validates subcellular localization and binding kinetics .
- Knockout models : Compare wild-type and α1-adrenoceptor knockout tissues to isolate target-specific effects .
Q. How can researchers design experiments to assess the impact of structural modifications (e.g., substituent changes) on biological activity?
- SAR studies : Synthesize analogs with variations in pyrimidine substituents (e.g., methyl groups) or piperazinyl side chains .
- Functional assays : Test analogs in receptor-binding (e.g., α1-adrenoceptor) or enzyme inhibition (e.g., AMPK) assays .
- Computational docking : Predict binding modes before synthesizing derivatives .
Q. In pharmacological studies, how can fluorescent ligand binding assays be applied to study this compound's interaction with receptors?
- Protocol : Incubate the compound with fluorescent ligands (e.g., QAPB) in vascular smooth muscle preparations.
- Quantification : Measure fluorescence intensity changes using confocal microscopy to determine competitive binding .
- Controls : Include excess unlabeled ligand (e.g., prazosin) to validate specificity .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
